molecular formula C13H13N5O4 B11480347 1,2,5-Oxadiazol-3-amine, 4-[5-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazol-3-yl]-

1,2,5-Oxadiazol-3-amine, 4-[5-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazol-3-yl]-

Cat. No.: B11480347
M. Wt: 303.27 g/mol
InChI Key: NCRAEROLPUJRLK-UHFFFAOYSA-N
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Description

1,2,5-Oxadiazol-3-amine, 4-[5-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazol-3-yl]- is a heterocyclic compound that belongs to the class of oxadiazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5-oxadiazol-3-amine derivatives typically involves the reaction of 1,2,5-oxadiazole-3,4-diamine with various diketones. For instance, the reaction of 1,2,5-oxadiazole-3,4-diamine with 2,5-hexanedione under specific conditions can yield 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine . The reaction conditions often include the use of solvents such as toluene and catalysts like zinc chloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for oxadiazole derivatives often involve multi-step synthesis processes that are optimized for large-scale production. These methods may include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2,5-Oxadiazol-3-amine derivatives undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various substituted oxadiazoles and polycyclic compounds that exhibit significant biological activity .

Mechanism of Action

The mechanism of action of 1,2,5-oxadiazol-3-amine derivatives involves their interaction with specific molecular targets and pathways. For example, these compounds can inhibit enzymes involved in inflammatory processes or disrupt the cell membrane integrity of microbial cells . The exact molecular targets and pathways may vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,5-Oxadiazol-3-amine, 4-[5-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazol-3-yl]- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ability to undergo various chemical reactions and form biologically active compounds makes it a valuable target for research and industrial applications .

Properties

Molecular Formula

C13H13N5O4

Molecular Weight

303.27 g/mol

IUPAC Name

4-[5-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C13H13N5O4/c1-19-8-4-3-7(5-9(8)20-2)6-10-15-13(18-21-10)11-12(14)17-22-16-11/h3-5H,6H2,1-2H3,(H2,14,17)

InChI Key

NCRAEROLPUJRLK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NC(=NO2)C3=NON=C3N)OC

Origin of Product

United States

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